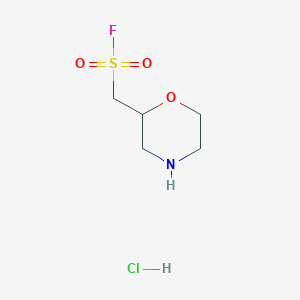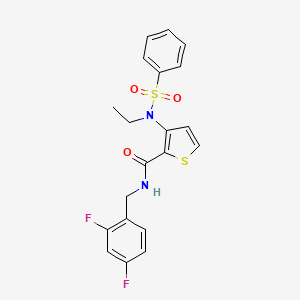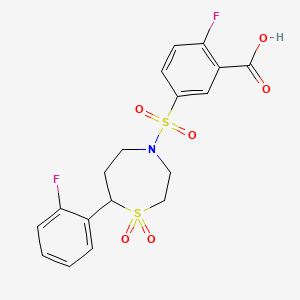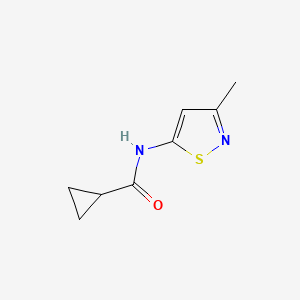
1-(Quinolin-2-yl)propan-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Quinolin-2-yl)propan-2-amine is a chemical compound with the CAS Number: 68764-62-5 . Its molecular weight is 186.26 . The IUPAC name for this compound is 1-(2-quinolinyl)-2-propanamine .
Synthesis Analysis
The synthesis of quinoline compounds has been reported in various studies . For instance, the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach reactions are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The InChI code for 1-(Quinolin-2-yl)propan-2-amine is 1S/C12H14N2/c1-9(13)8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7,9H,8,13H2,1H3 . This indicates that the compound has a structure that includes a quinoline ring attached to a propan-2-amine group.Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
1-(Quinolin-2-yl)propan-2-amine dihydrochloride serves as a precursor in the synthesis of diverse quinoline derivatives with significant biological activities. For instance, research by Aleksandrov et al. (2020) and El’chaninov et al. (2017) demonstrates its utility in generating quinoline-based compounds through condensation and subsequent reactions, leading to molecules with potential for further biological application (Aleksandrov, Zablotskii, & El’chaninov, 2020); (El’chaninov & Aleksandrov, 2017).
Development of New Chemical Synthesis Methodologies
The compound has been instrumental in advancing synthesis techniques, including the generation of quinoxalin-2-amine derivatives through environmentally friendly methods. A study by Edayadulla and Lee (2014) highlights the use of CeO2 nanoparticles in catalyzing the synthesis of these derivatives, showcasing an innovative approach to chemical synthesis that emphasizes sustainability (Edayadulla & Lee, 2014).
Exploration of Biological and Pharmacological Properties
Research has also focused on the exploration of the biological and pharmacological potentials of quinoline derivatives. Strekowski et al. (1991) synthesized a series of 2-(aryl or heteroaryl)quinolin-4-amines, revealing their anti-HIV-1 activity and contributing valuable insights into the design of new therapeutic agents (Strekowski, Mokrosz, Honkan, Czarny, Cegła, Wydra, Patterson, & Schinazi, 1991).
Materials Science Applications
In addition to biomedical research, 1-(Quinolin-2-yl)propan-2-amine dihydrochloride has been utilized in materials science, particularly in the development of corrosion inhibitors for metals. Olasunkanmi and Ebenso (2019) investigated its derivatives for protecting mild steel in corrosive environments, highlighting its potential in industrial applications (Olasunkanmi & Ebenso, 2019).
Direcciones Futuras
Quinoline compounds have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the development of new methods and synthetic approaches towards quinoline compounds, including 1-(Quinolin-2-yl)propan-2-amine dihydrochloride, remains an interesting field of research .
Propiedades
IUPAC Name |
1-quinolin-2-ylpropan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2ClH/c1-9(13)8-11-7-6-10-4-2-3-5-12(10)14-11;;/h2-7,9H,8,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMKROQJJMDJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2C=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinolin-2-yl)propan-2-amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Cyano-4-cyclohex-3-enyl-6,7-dihydro-5H-[1]pyrindin-2-ylsulfanyl)-acetic acid](/img/structure/B2925759.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzamide](/img/structure/B2925761.png)


![4-[3-(4-Methylpentan-2-yloxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2925768.png)
![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide](/img/structure/B2925769.png)

![2-Ethyl-5-(morpholino(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2925773.png)


![3-ethyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2925778.png)
![(E)-3-(((4-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2925779.png)
![3-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2925780.png)
![5-Chloro-9-phenyl-7-hydrophthalazino[2,1-a]thiopheno[2,3-d]pyrimidin-8-one](/img/structure/B2925781.png)